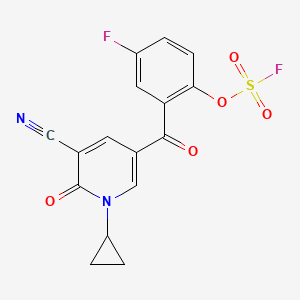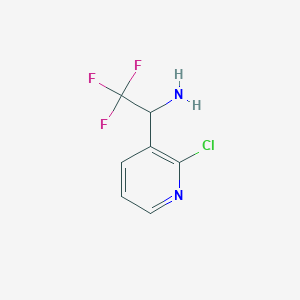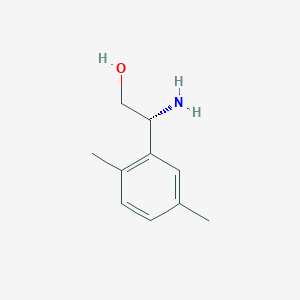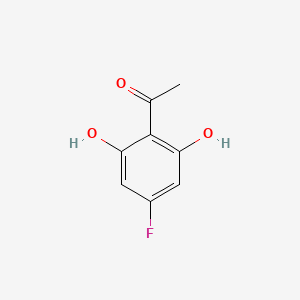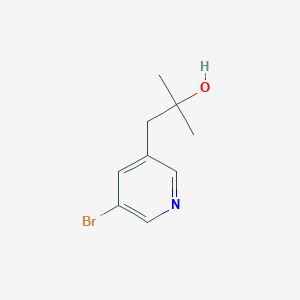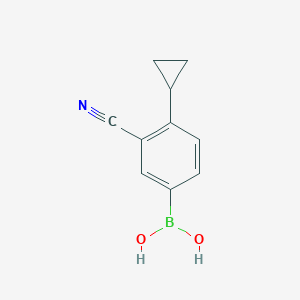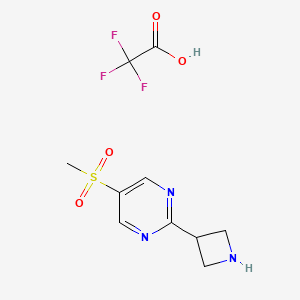
2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid is a compound that belongs to the class of heterocyclic organic compounds It features an azetidine ring, a pyrimidine ring, and a methanesulfonyl group, combined with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid typically involves multiple steps. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Azetidin-3-yl methanesulfonate, trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methoxyacetic acid, trifluoroacetic acid
- 3-(Prop-1-en-2-yl)azetidin-2-ones
Uniqueness
2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid is unique due to its combination of an azetidine ring, a pyrimidine ring, and a methanesulfonyl group. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H12F3N3O4S |
|---|---|
Peso molecular |
327.28 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-5-methylsulfonylpyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H11N3O2S.C2HF3O2/c1-14(12,13)7-4-10-8(11-5-7)6-2-9-3-6;3-2(4,5)1(6)7/h4-6,9H,2-3H2,1H3;(H,6,7) |
Clave InChI |
QVNAIQJHETYJBD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=C(N=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)



![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
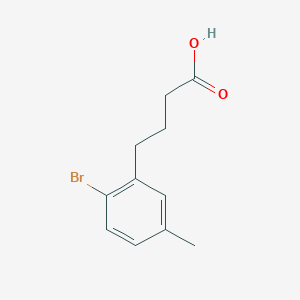
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
